2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the thioether linkage, and subsequent functionalization with ethoxyphenyl and methoxyethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The ethoxyphenyl and methoxyethyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: This compound shares a similar phenyl group with a methoxy substituent but lacks the quinazoline core and thioether linkage.
Phenol, 4-ethyl-2-methoxy-: Another compound with a methoxy-substituted phenyl group, but with different functional groups and overall structure.
Uniqueness
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core, thioether linkage, and multiple functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-4-34-19-8-5-17(6-9-19)22(29)16-35-25-27-21-15-18(23(30)26-11-13-32-2)7-10-20(21)24(31)28(25)12-14-33-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAZQYHUZPAZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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